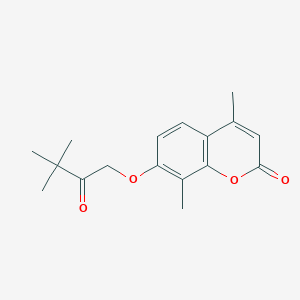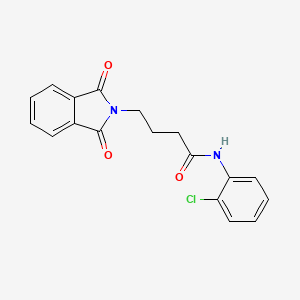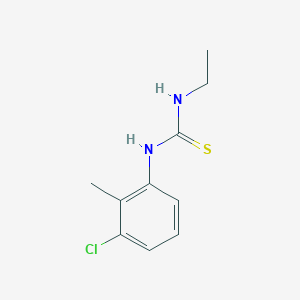![molecular formula C15H14Cl2O3 B5804037 {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol binds to the α7 nicotinic acetylcholine receptor, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol also inhibits the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models, and its mechanism of action is well understood. However, its potential therapeutic applications in humans are still being investigated, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Several future directions for research on {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol include:
- Investigating its potential therapeutic applications in humans, particularly in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction.
- Studying its effects on other neurotransmitter systems, such as the dopamine and glutamate systems.
- Developing more potent and selective agonists of the α7 nicotinic acetylcholine receptor.
- Investigating the potential use of {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol in combination with other drugs for the treatment of neurodegenerative diseases.
- Studying the long-term effects of {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol on cognitive function and memory.
Synthesemethoden
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol is synthesized by the reaction of 3,4-dichlorobenzyl alcohol with 3-methoxyphenylmagnesium bromide, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has been studied for its potential therapeutic applications in several areas, including Alzheimer's disease, schizophrenia, and nicotine addiction. It acts as an agonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function, memory, and learning. {4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-19-15-7-10(8-18)3-5-14(15)20-9-11-2-4-12(16)13(17)6-11/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMZTDGPQMSCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)



![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)

![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)